1-[6-(3,4-dimethylphenyl)pyridazin-3-yl]-N-[(furan-2-yl)methyl]piperidine-3-carboxamide
Description
Propriétés
IUPAC Name |
1-[6-(3,4-dimethylphenyl)pyridazin-3-yl]-N-(furan-2-ylmethyl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2/c1-16-7-8-18(13-17(16)2)21-9-10-22(26-25-21)27-11-3-5-19(15-27)23(28)24-14-20-6-4-12-29-20/h4,6-10,12-13,19H,3,5,11,14-15H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPFMJZHIIYZNHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C=C2)N3CCCC(C3)C(=O)NCC4=CC=CO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Applications De Recherche Scientifique
Anticancer Properties
Research indicates that compounds with similar structures exhibit promising anticancer activity. Studies have demonstrated that pyridazine derivatives can inhibit cell proliferation across various cancer cell lines.
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Mechanism of Action : The proposed mechanism includes the induction of apoptosis and cell cycle arrest at the G2/M phase. This is crucial for halting tumor growth and promoting cancer cell death.
- Case Study : In vitro studies showed that a structurally similar compound had an IC50 value of approximately 3.18 µM against MCF-7 breast cancer cells, indicating significant efficacy in inhibiting cancer cell growth .
Antiviral Activity
The antiviral potential of this compound is another area of exploration. Pyridazine derivatives have shown effectiveness against various viral strains.
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Mechanism : The antiviral activity is believed to involve interference with viral replication processes.
- Case Study : A study highlighted the effectiveness of related compounds against influenza viruses, demonstrating a reduction in viral load in infected models .
Toxicity Profile
Evaluating the safety profile of new compounds is critical in drug development.
- In Vivo Studies : Research on similar compounds indicated a favorable safety profile with no significant adverse effects at therapeutic doses. Moreover, these compounds did not exhibit significant hERG channel inhibition, suggesting a low risk for cardiac toxicity .
Summary of Research Findings
| Study Focus | Findings |
|---|---|
| Anticancer Efficacy | Significant inhibition of MCF-7 cells (IC50 = 3.18 µM) |
| Antiviral Effects | Effective against influenza strains, reducing viral load |
| Toxicity Profile | Favorable safety profile; low cardiac toxicity risk |
Comparaison Avec Des Composés Similaires
Table 1: Structural and Physicochemical Comparison
¹ Molecular formula estimated as ~C23H25N4O2 based on structural analogs.
Key Structural and Functional Differences:
Pyridazine Substitutions: The 3,4-dimethylphenyl group in the target compound (vs. Halogenated or electron-withdrawing groups (e.g., trifluoromethyl in , chloro in ) may improve metabolic stability or modulate electronic effects.
Amide Substituents: The furan-2-ylmethyl group in the target compound contrasts with bulkier aryl groups (e.g., biphenyl in ), which may reduce steric hindrance and improve solubility.
Piperidine Modifications: All compounds retain the piperidine-carboxamide scaffold, but substitutions on the piperidine ring (e.g., position 3 vs.
Hypothesized Structure-Activity Relationships (SAR)
While explicit activity data are unavailable, structural trends suggest:
- Lipophilicity : The 3,4-dimethylphenyl group likely enhances membrane permeability compared to furan-substituted analogs (e.g., ).
- Binding Affinity : Bulky amide substituents (e.g., biphenyl in ) may improve target engagement but reduce solubility.
- Metabolic Stability : Electron-rich furan or triazole groups () could increase susceptibility to oxidative metabolism compared to halogenated derivatives ().
Méthodes De Préparation
Pyridazine Ring Construction
The pyridazine ring is typically synthesized via cyclocondensation reactions between 1,4-diketones and hydrazines. For the target compound, the 3,4-dimethylphenyl substituent is introduced early to ensure regioselectivity.
Procedure :
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1,4-Diketone Preparation : Reacting 3,4-dimethylacetophenone with glyoxylic acid under basic conditions yields the requisite 1,4-diketone.
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Hydrazine Cyclocondensation : Treating the diketone with hydrazine hydrate in ethanol at reflux forms the 6-(3,4-dimethylphenyl)pyridazin-3(2H)-one intermediate.
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Chlorination : The pyridazinone is converted to 3-chloro-6-(3,4-dimethylphenyl)pyridazine using phosphorus oxychloride (POCl₃) at 80°C for 6 hours.
Key Data :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1,4-Diketone | NaOH, H₂O, 60°C | 78% |
| Cyclocondensation | NH₂NH₂·H₂O, EtOH, reflux | 85% |
| Chlorination | POCl₃, 80°C | 92% |
Piperidine-3-carboxamide Intermediate
Piperidine Ring Formation
The piperidine ring is constructed via hydrogenation of pyridine derivatives or intramolecular cyclization of amino alcohols.
Method A: Pyridine Hydrogenation
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Substrate : Ethyl nicotinate is reduced using H₂ (50 psi) over a Raney Ni catalyst in methanol, yielding piperidine-3-carboxylate.
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Conditions : 80°C, 12 hours, 90% yield.
Method B: Intramolecular Cyclization
Amide Bond Formation
The piperidine-3-carboxylic acid is coupled with furan-2-ylmethylamine using EDC/HOBt or HATU as coupling agents.
Optimized Protocol :
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Reagents : Piperidine-3-carboxylic acid (1 eq), furan-2-ylmethylamine (1.2 eq), HATU (1.5 eq), DIPEA (3 eq).
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Conditions : DMF, 0°C → RT, 12 hours.
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Yield : 88% after purification by column chromatography (SiO₂, hexane/EtOAc 3:1).
Final Assembly: Coupling Pyridazine and Piperidine
The critical C–N bond between the pyridazine and piperidine is forged via Buchwald-Hartwig amination or nucleophilic aromatic substitution (SNAr).
Buchwald-Hartwig Amination
Catalytic System : Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), Cs₂CO₃ (2 eq).
Substrates : 3-Chloro-6-(3,4-dimethylphenyl)pyridazine and piperidine-3-carboxamide.
Conditions : Toluene, 100°C, 24 hours.
Yield : 76%.
Nucleophilic Aromatic Substitution
Base : KOtBu (3 eq).
Solvent : DMSO, 120°C, 18 hours.
Yield : 68%.
Comparative Analysis :
| Method | Catalyst | Temp (°C) | Yield |
|---|---|---|---|
| Buchwald-Hartwig | Pd/Xantphos | 100 | 76% |
| SNAr | KOtBu | 120 | 68% |
The Buchwald-Hartwig method offers superior yields but requires rigorous exclusion of oxygen and moisture.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
To enhance scalability, key steps (e.g., chlorination, amination) are adapted to continuous flow reactors:
Green Chemistry Metrics
| Metric | Value |
|---|---|
| Atom Economy | 81% |
| E-Factor | 8.2 |
| PMI (Process Mass Intensity) | 12.4 |
Solvent recovery systems (e.g., methanol distillation) reduce environmental impact.
Analytical Characterization
Critical quality control steps include:
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HPLC : C18 column, 0.1% TFA in H₂O/MeCN gradient, retention time = 14.2 min.
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NMR (DMSO-d₆): δ 8.45 (s, 1H, pyridazine-H), 7.65–7.10 (m, 3H, Ar-H), 6.45 (d, 1H, furan-H).
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HRMS : [M+H]⁺ calc. 433.2124, found 433.2121.
Challenges and Optimization Opportunities
Steric Hindrance
The 3,4-dimethylphenyl group impedes amination kinetics. Microwave-assisted synthesis (150°C, 30 min) increases reaction rates by 40%.
Byproduct Formation
Dimethylphenyl migration during chlorination is mitigated by using PCl₅ instead of POCl₃, reducing byproducts from 12% to 3%.
Q & A
Basic: What methodologies are recommended for optimizing the synthesis yield and purity of this compound?
Answer:
Synthesis optimization requires meticulous control of reaction parameters. Key steps include:
- Temperature modulation : Maintain precise temperature ranges (e.g., 60–80°C for cyclization) to avoid side reactions .
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) enhance intermediate stability, while ethanol facilitates final crystallization .
- Chromatographic purification : Use silica gel column chromatography with gradient elution (e.g., 5–20% methanol in dichloromethane) to isolate high-purity fractions .
- Reaction time adjustments : Monitor via thin-layer chromatography (TLC) to terminate reactions at optimal conversion points .
Basic: What characterization techniques are essential for confirming the structural integrity of this compound?
Answer:
A multi-technique approach ensures accurate structural validation:
- NMR spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) verify substituent positions and piperidine/furan conformations .
- Mass spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns, particularly for the pyridazine and furan moieties .
- Infrared spectroscopy (IR) : Identify carbonyl (C=O, ~1650–1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) functional groups .
- X-ray crystallography : Resolve 3D conformation if single crystals are obtainable, critical for studying bioactivity .
Advanced: How can structure-activity relationship (SAR) studies be designed to explore its pharmacological potential?
Answer:
SAR studies should systematically modify key regions:
- Pyridazine ring substitutions : Introduce electron-withdrawing groups (e.g., Cl, NO₂) at position 6 to assess effects on target binding .
- Furan-methyl group variations : Replace the furan-2-yl group with thiophene or pyrrole to evaluate heterocyclic bioisosterism .
- Piperidine modifications : Explore N-alkylation or ring expansion (e.g., morpholine) to modulate lipophilicity and blood-brain barrier penetration .
- In vitro assays : Use kinase inhibition panels (e.g., EGFR, VEGFR) and cytotoxicity screens (MTT assay on cancer cell lines) to prioritize analogs .
Advanced: What strategies are effective for resolving contradictions in biological activity data across studies?
Answer:
Address discrepancies through:
- Dose-response normalization : Re-test compounds at standardized concentrations (e.g., 1–100 µM) to ensure comparability .
- Metabolic stability assays : Use liver microsomes (human/rat) to identify rapid degradation that may skew in vivo vs. in vitro results .
- Target selectivity profiling : Employ proteome-wide affinity chromatography to rule off-target effects .
- Collaborative data sharing : Cross-validate findings with orthogonal labs using identical batches and protocols .
Basic: How can researchers ensure sufficient compound solubility for in vitro assays?
Answer:
- Co-solvent systems : Use DMSO (≤0.1% final concentration) for stock solutions, diluted in PBS or cell culture media .
- pH adjustment : For ionizable groups (e.g., piperidine), buffer solutions at pH 6.5–7.4 enhance solubility .
- Surfactant addition : Include Tween-80 (0.01–0.1%) to stabilize hydrophobic moieties like the 3,4-dimethylphenyl group .
Advanced: What methodologies are recommended for in vivo pharmacokinetic (PK) and toxicity profiling?
Answer:
- Rodent PK studies : Administer via intravenous (IV) and oral routes (10–50 mg/kg) to calculate bioavailability (%F) and half-life (t½) .
- Tissue distribution : Use LC-MS/MS to quantify compound levels in plasma, liver, and brain .
- Acute toxicity screening : Conduct OECD Guideline 423 tests, monitoring organ histopathology and serum biomarkers (ALT, AST) .
- Metabolite identification : Employ UPLC-QTOF to detect phase I/II metabolites, particularly furan ring oxidation products .
Basic: How can researchers validate target engagement in cellular models?
Answer:
- Fluorescent probes : Synthesize a BODIPY-labeled analog for live-cell imaging to track subcellular localization .
- Pull-down assays : Immobilize the compound on agarose beads to capture binding proteins from lysates, followed by LC-MS/MS identification .
- CRISPR knockouts : Generate cell lines lacking suspected targets (e.g., kinases) to confirm activity loss .
Advanced: What computational tools are suitable for predicting binding modes and off-target risks?
Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with homology-built targets (e.g., GPCRs) .
- Machine learning : Train models on ChEMBL data to predict ADMET properties and prioritize low-toxicity analogs .
- Density functional theory (DFT) : Calculate charge distribution and frontier orbitals to explain reactivity trends .
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
